![molecular formula C22H26N2O3 B2493220 1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 1902894-94-3](/img/structure/B2493220.png)

1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

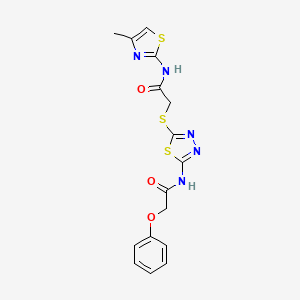

The compound "1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea" does not directly match any specific study in the literature. However, the synthesis and investigation of benzodioxin derivatives and related urea compounds have been extensively studied, offering insights into methodologies that might apply to the synthesis and characterization of the specified compound.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed oxidative aminocarbonylation reactions, which could be relevant for synthesizing the target compound. For example, derivatives of 2,3-dihydrobenzo[1,4]dioxine have been synthesized using tandem oxidative aminocarbonylation-intramolecular conjugate addition, showing potential pathways for the synthesis of complex ureas and dioxin derivatives (Gabriele et al., 2006).

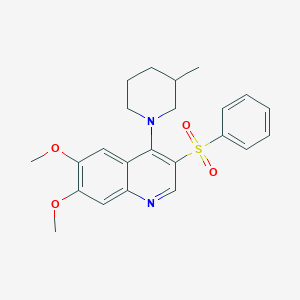

Molecular Structure Analysis

Molecular structure analysis of similar compounds often utilizes X-ray diffraction to confirm the configuration around double bonds or the overall structure of the compound. For instance, the configuration of major stereoisomers in related syntheses has been unequivocally established by X-ray diffraction analysis, which would be applicable for analyzing "this compound" (Gabriele et al., 2006).

Chemical Reactions and Properties

The chemical reactions and properties of urea derivatives, including those with benzodioxin units, often involve exploring their potential biological activities. For example, substituted dibenzo dioxaphosphocin-yl ureas have been synthesized and found to possess good antimicrobial activity, suggesting that functionalized urea compounds can exhibit significant bioactivity (Haranath et al., 2004).

Physical Properties Analysis

The physical properties of similar compounds, such as their melting points and crystalline structure, can be determined through spectroscopic and thermal analysis methods. However, specific studies detailing the physical properties of "this compound" were not found, suggesting a gap in the literature.

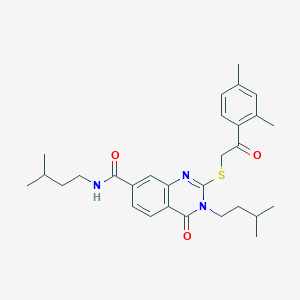

Chemical Properties Analysis

Chemical properties, including reactivity and stability of urea and dioxin derivatives, can be inferred from studies on similar compounds. For instance, the synthesis of novel urea derivatives with antimicrobial and cytotoxic activities indicates that such compounds can be designed for specific biological functions, highlighting the importance of chemical modifications to achieve desired properties (Shankar et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea is involved in various chemical synthesis processes due to its unique structural properties. For instance, derivatives of this compound have been synthesized through the Curtius rearrangement, which involves the conversion of azide derivatives to ureas. This process highlights the compound's utility in creating new chemical entities with potential applications in material science and pharmaceuticals (Khouili et al., 2021).

Antioxidant Activity

Research on derivatives related to this compound has demonstrated significant antioxidant activities. These studies are crucial in exploring the potential therapeutic applications of these compounds, especially in combating oxidative stress-related diseases (Abd-Almonuim et al., 2020).

Inhibitory Properties

Compounds structurally related to this compound have been synthesized and evaluated for their inhibitory effects on specific enzymes, such as carbonic anhydrase. These studies offer insights into the potential medical applications of these compounds, including their use in the development of new therapeutic agents (Çelik et al., 2014).

Central Nervous System Activity

A series of urea derivatives, similar to this compound, has been synthesized and evaluated for their central nervous system activity. This research contributes to understanding the neuropharmacological properties of these compounds and their potential applications in treating neurological disorders (Szacon et al., 2015).

Antimicrobial Activity

Studies on substituted dibenzo dioxaphosphocin-6-yl ureas, which share a structural motif with this compound, have shown good antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Haranath et al., 2004).

Mechanism of Action

Target of Action

Compounds containing the dihydrobenzo[b][1,4]dioxin-6-yl group have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . These molecules are used in organic light-emitting devices (OLEDs) .

Mode of Action

Related compounds with the dihydrobenzo[b][1,4]dioxin-6-yl group have been shown to contribute to the up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process in oleds . This process is dominant in these compounds due to 2 ET1 > ES1 .

Biochemical Pathways

Compounds containing the dihydrobenzo[b][1,4]dioxin-6-yl group have been found to be useful as immunomodulators , suggesting potential involvement in immune response pathways.

Result of Action

Related compounds with the dihydrobenzo[b][1,4]dioxin-6-yl group have been shown to contribute to the efficient device performance of oleds due to the tta contribution to the electroluminescent process .

Action Environment

The performance of related compounds in oleds may be influenced by factors such as temperature, ph, and the presence of other chemical species .

properties

IUPAC Name |

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-benzhydrylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c25-22(23-18-11-12-19-20(15-18)27-14-13-26-19)24-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-21H,11-15H2,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHHMSPQBCCFLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2493137.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2493141.png)

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)

![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)

![2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B2493150.png)

![2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2493157.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2493159.png)